2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid 2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 20865-34-3
VCID: VC18509038
InChI: InChI=1S/C6H8N4O2/c1-2-3(5(11)12)9-6(8)10-4(2)7/h1H3,(H,11,12)(H4,7,8,9,10)
SMILES:
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol

2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid

CAS No.: 20865-34-3

Cat. No.: VC18509038

Molecular Formula: C6H8N4O2

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diamino-5-methyl-4-pyrimidinecarboxylic acid - 20865-34-3

Specification

CAS No. 20865-34-3
Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
IUPAC Name 2,6-diamino-5-methylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C6H8N4O2/c1-2-3(5(11)12)9-6(8)10-4(2)7/h1H3,(H,11,12)(H4,7,8,9,10)
Standard InChI Key LSHFDPWXHRHJEG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=C1N)N)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The IUPAC name of this compound is 2,6-diamino-5-methylpyrimidine-4-carboxylic acid, reflecting its substitution pattern on the pyrimidine ring . The SMILES notation CC1=C(N=C(N=C1N)N)C(=O)O and InChIKey LSHFDPWXHRHJEG-UHFFFAOYSA-N provide unambiguous representations of its structure . The pyrimidine core contains nitrogen atoms at positions 1, 3, and 5, while the methyl group at position 5 and carboxylic acid at position 4 introduce steric and electronic modifications critical for its interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₈N₄O₂
Molecular Weight168.15 g/mol
CAS Registry Number20865-34-3
IUPAC Name2,6-diamino-5-methylpyrimidine-4-carboxylic acid

Synthesis and Chemical Reactivity

Reactivity and Derivatives

The presence of multiple amino groups renders this compound susceptible to electrophilic substitution, while the carboxylic acid moiety enables esterification or amidation reactions. For instance, derivatives such as 2,6-diamino-5-(methylformylamino)pyrimidine-4-ol highlight the potential for functionalization at the amino groups . Such modifications are critical for tuning solubility and biological activity.

Physical and Spectroscopic Properties

Spectral Characterization

Infrared (IR) spectroscopy of related pyrimidine carboxylates reveals characteristic absorption bands:

  • N-H stretches: 3271 cm⁻¹ (amino groups)

  • C=O stretches: 1780 cm⁻¹ (carboxylic acid)

  • C=N stretches: 1651 cm⁻¹ (pyrimidine ring)

Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into electronic environments:

  • ¹H NMR (CDCl₃): δ 8.34 (olefinic-H), 2.30 ppm (CH₃)

  • ¹³C NMR (CDCl₃): δ 160.02 (C=O), 21.17 ppm (CH₃)

Applications in Research and Industry

Intermediate in Organic Synthesis

This compound serves as a building block for synthesizing complex heterocycles. For instance, its amino groups can undergo diazotization to form triazolo-pyrimidines, which are explored for anticancer properties .

Material Science Applications

Pyrimidine carboxylates have been investigated for metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions, though applications for this specific derivative are yet unexplored .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the compound’s role in nucleic acid metabolism using isotopic labeling.

  • Derivatization: Explore alkylation or acylation of amino groups to enhance bioactivity.

  • Therapeutic Potential: Assess antiviral or anticancer efficacy in in vitro models.

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